Sodium 2,4,5-trichlorophenoxyacetate

Description

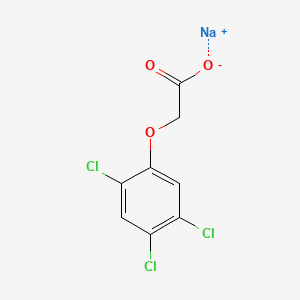

Sodium 2,4,5-trichlorophenoxyacetate (Na-2,4,5-T) is the sodium salt of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a synthetic auxin herbicide historically used for broadleaf weed control. Its structure consists of a phenoxyacetic acid backbone substituted with chlorine atoms at the 2-, 4-, and 5-positions, conferring both herbicidal activity and environmental persistence . Na-2,4,5-T gained notoriety as a component of Agent Orange, a defoliant used during the Vietnam War, due to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a toxic byproduct formed during synthesis or pyrolysis .

Microbial degradation of Na-2,4,5-T has been extensively studied, particularly in Burkholderia phenoliruptrix AC1100, which utilizes the compound as a sole carbon source via specialized gene clusters (tftAB, tftCD, and tftEFGH) . These genes encode oxygenases and reductases that sequentially dechlorinate and cleave the aromatic ring, yielding intermediates like 3-oxoadipate . However, the degradation pathway is genetically unstable due to insertion sequence (IS) elements adjacent to the tftAB operon, necessitating selective pressure to maintain enzymatic activity .

Structure

2D Structure

Properties

IUPAC Name |

sodium;2-(2,4,5-trichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3.Na/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVMKVOQCMSZSZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041333 | |

| Record name | 2,4,5-T-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13560-99-1 | |

| Record name | 2,4,5-T-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013560991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-T-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,4,5-trichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-T-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO453154P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,4,5-trichlorophenoxyacetate typically involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Chlorination of Phenol: 2,4,5-trichlorophenol is synthesized by chlorinating phenol.

Esterification: The 2,4,5-trichlorophenol reacts with chloroacetic acid in an alkaline medium to form 2,4,5-trichlorophenoxyacetic acid.

Neutralization: The resulting acid is then neutralized with sodium hydroxide to form this compound

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, with careful control of reaction conditions to minimize the formation of unwanted by-products such as dioxins. The process involves:

Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction temperature and time.

Purification: The product is purified through crystallization or other separation techniques to ensure high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.

Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

Nucleophiles: Sodium hydroxide or other bases for substitution reactions.

Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products:

Oxidation Products: Chlorinated phenolic compounds.

Substitution Products: Various substituted phenoxyacetic acids.

Hydrolysis Products: 2,4,5-trichlorophenol and acetic acid.

Chemistry:

Herbicide Research: Used to study the effects of synthetic auxins on plant growth and development.

Environmental Chemistry: Research on the degradation and environmental impact of chlorophenoxy herbicides.

Biology:

Plant Physiology: Investigating the role of synthetic auxins in plant hormone regulation and growth processes.

Toxicology: Studying the toxic effects of chlorophenoxy compounds on various organisms.

Medicine:

Pharmacology: Research on the potential therapeutic applications and toxicological effects of chlorophenoxy compounds.

Industry:

Agriculture: Historically used as a herbicide for controlling broad-leafed weeds.

Chemical Manufacturing: Intermediate in the synthesis of other chemical compounds.

Mechanism of Action

Sodium 2,4,5-trichlorophenoxyacetate acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors in plant cells, leading to uncontrolled cell division and growth, ultimately causing the plant to die. The compound disrupts normal cellular processes by interfering with gene expression and enzyme activity involved in cell wall synthesis and elongation .

Comparison with Similar Compounds

Na-2,4,5-T belongs to the chlorophenoxyacetate herbicide family, which includes 2,4-dichlorophenoxyacetate (2,4-D), 4-chloro-2-methylphenoxyacetate (MCPA), and 2,4,5-trichlorophenoxypropionate (Silvex). Below is a detailed comparative analysis:

Structural and Functional Differences

| Compound | Chlorine Substituents | Side Chain | Key Properties |

|---|---|---|---|

| Sodium 2,4,5-T | 2-, 4-, 5-positions | Acetate | High herbicidal potency; forms TCDD upon pyrolysis; banned in many countries. |

| 2,4-D | 2-, 4-positions | Acetate | Broad-spectrum herbicide; lower toxicity; widely used in agriculture. |

| MCPA | 4-chloro, 2-methyl | Acetate | Selective action on broadleaf weeds; moderate persistence. |

| Silvex | 2-, 4-, 5-positions | Propionate | Similar activity to 2,4,5-T; phased out due to TCDD concerns. |

Key Observations :

- The additional chlorine at the 5-position in Na-2,4,5-T increases lipophilicity and resistance to microbial degradation compared to 2,4-D .

- Propionate derivatives (e.g., Silvex) exhibit slower soil mobility but similar toxicity profiles to acetate counterparts .

Degradation Pathways

- Na-2,4,5-T: Degraded via tft operons in Burkholderia spp., involving oxidative cleavage to 2,4,5-trichlorophenol (2,4,5-TCP) and subsequent dechlorination to maleylacetate . The pathway converges with other chloroaromatic degradation routes at maleylacetate reductase .

- 2,4-D: Processed by tfd genes in Alcaligenes eutrophus, yielding 2,4-dichlorophenol and glyoxylate. The absence of a 5-chlorine simplifies dehalogenation .

- MCPA: Metabolized via mcp genes, producing 4-chloro-2-methylphenol, which undergoes hydroxylation before ring cleavage .

Environmental Persistence :

Na-2,4,5-T persists longer in soil (half-life >100 days) than 2,4-D (half-life ~14 days) due to its recalcitrant tri-chlorinated structure .

Toxicity and Ecotoxicity

- Na-2,4,5-T: Inhibits mitochondrial acyl-CoA transferases in mammals, disrupting lipid metabolism . Induces hepatic xenobiotic metabolism in rats, with toxicity exacerbated by TCDD contamination . Renal metabolism in chickens involves probenecid-sensitive transport and metabolic conversion to acidic derivatives .

- 2,4-D: Activates glutathione S-transferase isoforms in rat liver, enhancing detoxification pathways .

Regulatory Status :

Na-2,4,5-T and Silvex are largely banned under the Stockholm Convention due to TCDD risks, whereas 2,4-D and MCPA remain approved with restrictions .

Controlled Release Studies :

- Na-2,4,5-T exhibits slower release kinetics (26.2 Å basal spacing) compared to 2,4-D (18.5 Å) in nanohybrid carriers, attributed to stronger anion-layer interactions .

Biological Activity

Sodium 2,4,5-trichlorophenoxyacetate (commonly referred to as 2,4,5-T) is a chlorinated phenoxy herbicide that has been primarily used for controlling broadleaf weeds. Its biological activity has raised significant concern due to its potential toxicity and environmental impact. This article explores the compound's biological activity, including its mechanisms of action, toxicological effects, and relevant case studies.

2,4,5-T is synthesized through the reaction of sodium chloroacetate with sodium 2,4,5-trichlorophenoxide. The compound acts as a selective herbicide by mimicking the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled plant growth and eventual death. This mechanism is primarily attributed to the disruption of normal cell division and elongation processes in plants.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆Cl₃O₃ |

| Molecular Weight | 255.49 g/mol |

| Melting Point | 153-156 °C |

| Solubility | Sparingly soluble in water; soluble in oils |

Acute and Chronic Toxicity

The acute toxicity of 2,4,5-T varies among species. In humans and animals, exposure can lead to symptoms such as nausea, vomiting, and respiratory distress. Chronic exposure has been linked to more severe health issues:

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies 2,4,5-T as a possible human carcinogen. Studies have shown increased risks of soft-tissue sarcoma and non-Hodgkin lymphoma among exposed populations .

- Endocrine Disruption : The compound is recognized as an endocrine disruptor by various health organizations. Its ability to interfere with hormonal functions raises concerns regarding reproductive and developmental health .

No Observed Effect Levels (NOEL)

Research indicates varying NOELs for different animal models:

- Rats : NOEL of 3 mg/kg body weight for medium-term exposure .

- Dogs : NOEL of 2.4 mg/kg body weight .

Case Studies

- Vietnam War Exposure : During the Vietnam War, 2,4,5-T was used in herbicides like Agent Orange. Long-term studies revealed significant health issues among veterans and local populations, including increased cancer rates and reproductive health problems .

- Agricultural Workers : A study on agricultural workers exposed to chlorophenoxy herbicides found elevated incidences of soft-tissue sarcoma compared to non-exposed individuals .

Environmental Impact

The environmental persistence of 2,4,5-T is moderate; it can degrade in soil but may leach into groundwater systems. Its ecological effects are significant due to its phytotoxicity towards non-target plants and potential bioaccumulation in aquatic organisms.

Ecotoxicological Data

| Organism Type | LC50 (mg/L) |

|---|---|

| Rainbow Trout | 0.35 |

| Carp | 0.355 |

| Bobwhite Quail | 2776 mg/kg diet |

Scientific Research Applications

Introduction to Sodium 2,4,5-Trichlorophenoxyacetate

This compound, commonly known as 2,4,5-T, is a chlorophenoxy herbicide that was widely utilized in agriculture for controlling broadleaf weeds. Despite its historical significance, the compound has been phased out in many countries due to toxicity and environmental concerns. This article explores the applications of this compound in scientific research and its implications in various fields.

Historical Context and Chemical Properties

This compound was developed in the late 1940s and gained popularity for its effectiveness in agricultural applications. It is synthesized through the condensation of sodium chloroacetate with sodium 2,4,5-trichlorophenoxide. The compound is characterized by its colorless crystalline form and has a melting point of approximately 153-156 °C. It is sparingly soluble in water but forms soluble salts with alkali metals and amines .

Herbicide Development

This compound was primarily used as a herbicide for selective control of weeds in various crops including cereals and pastures. Its efficacy against woody weeds made it particularly valuable in forestry applications . However, due to the contamination with dioxins during production and its associated health risks, its use has been largely discontinued.

Toxicological Studies

Research has extensively investigated the toxicological effects of this compound. Studies have shown associations between exposure to this herbicide and various health issues including soft tissue sarcomas and non-Hodgkin's lymphoma among agricultural workers . Case-control studies conducted in regions exposed to high levels of this compound revealed increased incidences of congenital anomalies such as cleft palate and neural tube defects .

| Study Type | Population | Findings |

|---|---|---|

| Cohort Study | South Vietnam (1965-1970) | Increased congenital anomalies (1.1% vs. 0.43%) |

| Case-Control Study | New Zealand (1972-1977) | Higher rates of cleft urethra and clubfoot |

| Long-term Exposure | Agricultural Workers | Increased risk of soft-tissue sarcomas |

Environmental Impact Assessments

The environmental persistence of this compound has led to numerous studies assessing its impact on ecosystems. Its breakdown products have been shown to contaminate soil and water systems, prompting investigations into remediation techniques and alternative herbicides .

Pharmacological Research

In addition to its use as a herbicide, this compound has been studied for potential pharmacological applications. Research indicates that derivatives of this compound may exhibit antibacterial properties and could be explored for use in fungicides or bactericides .

Regulatory Status

Due to the health risks associated with this compound, regulatory bodies have banned or restricted its use in many countries since the late 1970s and early 1980s. The United States Environmental Protection Agency (EPA) officially canceled its registration in 1985 due to concerns about dioxin contamination during production .

Chemical Reactions Analysis

Acid-Base Reactions

The compound reacts with acids to regenerate the parent herbicide (2,4,5-T):

- Example : Reaction with hydrochloric acid yields 2,4,5-T and sodium chloride :

- Applications : This reversibility enables formulation adjustments in agricultural uses .

Electrochemical Plasma Degradation

A 2021 study using iron electrodes and plasma discharge achieved 71.17% degradation of 2,4,5-T (30 mg/L) in 120 minutes . Key intermediates included:

- 2,4,5-Trichlorophenol

- Chlorinated acetic acids

- Short-chain organic acids (e.g., oxalic acid)

| Parameter | Value | Impact on Degradation Efficiency |

|---|---|---|

| Voltage | 5 kV | ↑ Radical generation (OH- , O₃) |

| pH | 6 (optimal) | ↓ H⁺ recombination with OH- |

| Conductivity | 38.5 μS/cm (baseline) | ↓ Efficiency at >300 μS/cm |

| Temperature | 30°C | Optimal for radical activity |

Thermal Decomposition

Heating above 200°C risks forming 2,3,7,8-TCDD (dioxin) :

- Contamination : Historical formulations contained up to 40 ppm TCDD; modern processes limit this to <0.01 ppm .

Reductive Dechlorination

Under reducing conditions, the compound undergoes stepwise dechlorination:

- 2,4,5-Trichlorophenoxyacetate → 2,4-Dichlorophenoxyacetate

- → 2-Chlorophenoxyacetate

- → Phenoxyacetate

Pathway : Catalyzed by zero-valent iron (ZVI) or microbial action .

Reactivity with Metals

The sodium salt corrodes metals (e.g., iron, aluminum) in moist environments via redox reactions :

Photolytic Degradation

UV exposure cleaves the ether bond, yielding:

- 2,4,5-Trichlorophenol

- Glycolic acid derivatives

Half-life : 8–17 days on grass; 21–24 days in soil .

Esterification

Reaction with alcohols (e.g., methanol) forms herbicidal esters :

Environmental Fate

| Process | Rate/Outcome | Citation |

|---|---|---|

| Hydrolysis (pH 5–9) | Stable; esters hydrolyze in days | |

| Soil adsorption | Moderate mobility (Kₒc = 100–200) | |

| Bioaccumulation | Negligible (log Kₒw = 3.2) |

Q & A

Q. Q1. What standardized protocols are recommended for acute toxicity testing of sodium 2,4,5-trichlorophenoxyacetate in aquatic organisms?

Answer: The acute toxicity of this compound can be assessed using standardized assays such as the Daphnia magna 24-hour immobilization test. In a multi-laboratory study, potassium salt derivatives of this compound were tested alongside other chemicals to evaluate inter-laboratory reproducibility. Key steps include:

- Preparing stock solutions in deionized water to avoid matrix interference.

- Using neonates (<24 hours old) from lab-cultured D. magna.

- Conducting triplicate assays with serial dilutions to determine EC₅₀ values.

- Validating results against reference toxicants (e.g., potassium dichromate) for quality control .

Q. Q2. What are the primary environmental degradation pathways for this compound?

Answer: The compound is degraded microbially via a two-step pathway:

Initial cleavage : Burkholderia cepacia AC1100 hydrolyzes the ether bond, converting this compound to 2,4,5-trichlorophenol (2,4,5-TCP) .

Dechlorination : Chlorophenol 4-monooxygenase (a two-component flavoprotein) hydroxylates 2,4,5-TCP to 2,5-dichloro-p-hydroquinone, followed by further degradation to 5-chlorohydroxyquinol. Key experimental validations include:

- Purifying enzyme components (22 kDa reductase and 58 kDa oxygenase) to >95% homogeneity.

- Monitoring NADH/O₂ co-consumption in reconstituted assays .

Advanced Research Questions

Q. Q3. How does this compound modulate glutathione S-transferase (GST) activity, and what are the implications for detoxification studies?

Answer: The compound differentially activates/inhibits GST isoforms, impacting detoxification kinetics:

- Isoform specificity : Rat liver GSTμ is activated, while GSTα is inhibited, as shown by Vessey and Boyer (1984).

- Methodological approach :

- Isolate GST isoforms via affinity chromatography (e.g., glutathione-agarose).

- Measure activity using CDNB (1-chloro-2,4-dinitrobenzene) as a substrate.

- Pre-incubate enzymes with 2,4,5-T (0.1–1.0 mM) to assess dose-dependent modulation.

- Implications : Species-specific GST responses may explain variability in herbicide detoxification efficiency .

Q. Q4. What genetic engineering strategies enhance microbial degradation of this compound in contaminated environments?

Answer: Key strategies focus on plasmid- or transposon-borne degradation genes:

- Gene cloning : Transfer the tftA1 (51 kDa oxygenase) and tftA2 (18 kDa reductase) genes from Burkholderia cepacia AC1100 into Pseudomonas aeruginosa PAO1 to enable 2,4,5-T conversion to 2,4,5-TCP .

- Pathway optimization : Co-express tft genes with downstream dechlorinases (e.g., hadA) to minimize toxic intermediate accumulation .

- Validation : Use HPLC-MS to quantify intermediates (e.g., 2,4,5-TCP) in engineered strains versus wild-type controls .

Q. Q5. How can researchers reconcile discrepancies in chronic toxicity data for this compound across different experimental models?

Answer: Contradictions arise from exposure duration, species sensitivity, and metabolic differences:

- Case study :

- Rats : Chronic dietary exposure (2 years) at 5–45 mg/kg/day caused dose-dependent oncogenicity (e.g., hepatocellular adenomas) .

- Aquatic invertebrates : Acute exposure (24–48 hours) shows EC₅₀ values >10 mg/L, suggesting lower short-term toxicity .

- Methodological considerations :

Q. Q6. What analytical techniques are critical for quantifying this compound and its metabolites in environmental samples?

Answer:

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate aqueous samples.

- Quantification :

- HPLC-UV : Use reverse-phase C18 columns (e.g., 250 × 4.6 mm, 5 µm) with acetonitrile/water (60:40) mobile phase.

- GC-MS : Derivatize metabolites (e.g., 2,4,5-TCP) with BSTFA for enhanced volatility.

- Validation : Spike recovery tests (85–115%) and limit of detection (LOD) ≤0.1 µg/L .

Data Contradiction Analysis

Q. Q7. Why do some studies report 2,4,5-TCP accumulation during biodegradation, while others show complete mineralization?

Answer: Discrepancies stem from microbial strain capabilities and experimental conditions:

- Accumulation : Observed in Burkholderia cepacia AC1100 mutants lacking downstream hadA genes, leading to 2,4,5-TCP buildup .

- Mineralization : Achieved in strains with intact tft and hadA operons, enabling full conversion to CO₂/H₂O.

- Resolution : Perform gene knockout/complementation assays to confirm pathway completeness .

Q. Documentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.